molecular formula C14H14F13NO2 B15127171 (4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone

(4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone

Cat. No.: B15127171
M. Wt: 475.24 g/mol
InChI Key: KIONFYCZIQVYKJ-UHFFFAOYSA-N
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Description

(4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a highly fluorinated alkyl chain. The presence of fluorine atoms imparts distinctive chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-4-i-propyl-2-oxazolidinone and a fluorinated alkyl halide.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using dry solvents like tetrahydrofuran or dichloromethane. The temperature is maintained at around 0-25°C.

    Catalysts and Reagents: Common reagents include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using chromatographic techniques, such as silica gel column chromatography, to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidinone ring to its corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in dry tetrahydrofuran at 25°C.

Major Products

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Fluorinated alkyl derivatives with various functional groups.

Scientific Research Applications

(4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems, due to its unique fluorine content.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, due to its hydrophobic and lipophobic properties.

Mechanism of Action

The mechanism of action of (4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorinated alkyl chain enhances its binding affinity to hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also influence cellular pathways by altering membrane properties due to its lipophilic nature.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-thiazolidinone: A thiazolidinone analog with similar fluorinated alkyl chain.

    (4R,5S)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-pyrrolidinone: A pyrrolidinone analog with comparable structural features.

Uniqueness

The uniqueness of (4R,5S)-(+)-4-i-propyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-2-oxazolidinone lies in its oxazolidinone ring, which imparts distinct stereochemical properties. The highly fluorinated alkyl chain further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H14F13NO2

Molecular Weight

475.24 g/mol

IUPAC Name

4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H14F13NO2/c1-5(2)7-6(30-8(29)28-7)3-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h5-7H,3-4H2,1-2H3,(H,28,29)

InChI Key

KIONFYCZIQVYKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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